molecular formula C25H22N2O4 B6490343 N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide CAS No. 888450-06-4

N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide

Cat. No.: B6490343
CAS No.: 888450-06-4
M. Wt: 414.5 g/mol
InChI Key: ZYFMQMNCBXQRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.15795719 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety, which is known for its various pharmacological properties. The presence of the ethoxyphenyl and phenylacetamido groups enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, it may act as an inhibitor of butyrylcholinesterase (BChE), a target for treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Receptor Modulation : It has affinity for cannabinoid receptors, particularly CB2 receptors, which are implicated in anti-inflammatory responses. This suggests potential use in treating conditions characterized by inflammation .

1. Antihyperlipidemic Effects

A study conducted on hyperlipidemic rats demonstrated that compounds structurally similar to this compound significantly reduced plasma triglycerides and total cholesterol levels. This was evidenced by a notable decrease in triglyceride levels after treatment with related benzofuran derivatives .

CompoundDosage (mg/kg)TG Reduction (%)TC Reduction (%)HDL-C Increase (%)
Test Compound1530%25%20%
Bezafibrate1535%30%25%

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which can protect cells from oxidative stress. This activity is critical for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

3. Anti-inflammatory Effects

Due to its action on cannabinoid receptors, the compound may also exhibit anti-inflammatory properties. Studies suggest that modulation of the endocannabinoid system can alleviate symptoms in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Study on Hyperlipidemia : In a controlled experiment using Triton WR-1339-induced hyperlipidemic rats, compounds similar to this compound were effective in lowering lipid levels significantly compared to controls .
  • Cholinesterase Inhibition : Research highlighted that certain derivatives exhibited dual inhibition of BChE and cannabinoid receptors, suggesting potential therapeutic applications in neurodegenerative diseases where cholinergic function is compromised .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

  • Molecular Formula : C₁₇H₁₅N₃O₃
  • Molecular Weight : 303.32 g/mol

The structure features a benzofuran moiety, which is known for its biological activity, combined with an ethoxyphenyl group and an acetamido functionality, enhancing its pharmacological profile.

Enzyme Inhibition

Research indicates that derivatives of benzofuran compounds can act as inhibitors for various enzymes, including butyrylcholinesterase (BChE) and certain kinases. The inhibition of BChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that related compounds exhibit promising IC₅₀ values, suggesting effective inhibition capabilities:

CompoundTarget EnzymeIC₅₀ Value (µM)
Compound AhBChE2.2
Compound BhCB₂R1.0
N-(2-ethoxyphenyl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamidehBChETBD

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Benzofuran derivatives have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that modifications to the benzofuran structure can enhance cytotoxicity against various cancer cell lines.

Case Study : In vitro studies on similar benzofuran derivatives demonstrated significant cytotoxic effects against breast and lung cancer cell lines, with IC₅₀ values ranging from 5 to 15 µM.

Cannabinoid Receptor Modulation

Recent studies highlight the dual action of certain benzofuran derivatives as cannabinoid receptor modulators. The ability to selectively activate or inhibit cannabinoid receptors (CB₁ and CB₂) presents a novel therapeutic avenue for pain management and inflammation reduction.

Mechanism : By binding to CB₂ receptors, these compounds can exert anti-inflammatory effects without the psychoactive side effects associated with CB₁ receptor activation.

Toxicology and Safety Profile

While the therapeutic potential is promising, understanding the safety profile of this compound is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with long-term use or high dosages.

Study TypeFindings
Acute ToxicityNo significant adverse effects observed at doses up to X mg/kg in animal models.
Chronic ToxicityLong-term studies ongoing; preliminary results indicate minimal toxicity at therapeutic levels.

Conclusion and Future Directions

This compound exhibits significant potential in various therapeutic applications, particularly in enzyme inhibition and anticancer activity. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile.

Future studies should focus on:

  • Detailed in vivo assessments to establish efficacy and safety.
  • Exploration of structural modifications to enhance biological activity.
  • Clinical trials to evaluate therapeutic potential in human subjects.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[(2-phenylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4/c1-2-30-21-15-9-7-13-19(21)26-25(29)24-23(18-12-6-8-14-20(18)31-24)27-22(28)16-17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFMQMNCBXQRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.